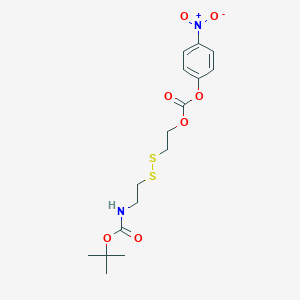
Boc-NH-SS-OpNC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a disulfide bond, and a p-nitrophenylcarbonate group, making it a versatile molecule for various chemical reactions and applications.
Biochemical Analysis
Biochemical Properties
Boc-NH-SS-OpNC plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves complex interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process . It may interact with transporters or binding proteins, and these interactions can affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-SS-OpNC typically involves the protection of amines using the Boc group. One efficient method for N-Boc protection of amines, amino acids, and peptides involves the use of di-tert-butyl dicarbonate (Boc2O) under heterogeneous conditions with Amberlyst-15 as a catalyst in ethanol . This method is advantageous due to its simplicity, high yield, and the ability to recover and reuse the catalyst.
Another green and simple approach for N-Boc protection involves ultrasound irradiation under catalyst-free conditions . This method achieves selective N-Boc protection in a short reaction time at room temperature, making it an eco-friendly and efficient alternative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Boc-NH-SS-OpNC undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfonic acids or other oxidized sulfur species.
Reduction: The disulfide bond can be reduced to form thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The p-nitrophenylcarbonate group can undergo nucleophilic substitution reactions with amines or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as DTT and TCEP are commonly used under mild conditions.
Substitution: Nucleophilic substitution reactions typically involve amines or other nucleophiles in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Sulfonic acids or other oxidized sulfur species.
Reduction: Thiols.
Substitution: Boc-protected amines or other substituted products.
Scientific Research Applications
Boc-NH-SS-OpNC has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis applications.
Biology: Employed in the development of bioconjugates and traceless bioconjugation techniques.
Medicine: Investigated for its potential in drug delivery systems and prodrug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-NH-SS-OpNC involves the cleavage of the Boc protecting group under acidic conditions, releasing the free amine. The disulfide bond can undergo reduction to form thiols, which can further participate in various biochemical reactions. The p-nitrophenylcarbonate group can undergo nucleophilic substitution, facilitating the formation of bioconjugates and other derivatives .
Comparison with Similar Compounds
Boc-NH-SS-OpNC can be compared with other similar compounds such as:
Fmoc-NH-SS-OpNC: Similar in structure but uses the fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Boc-NH-SS-Bzl-OpNC: Contains a benzyl group instead of the p-nitrophenylcarbonate group.
The uniqueness of this compound lies in its combination of the Boc protecting group, disulfide bond, and p-nitrophenylcarbonate group, which provides versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O7S2/c1-16(2,3)25-14(19)17-8-10-26-27-11-9-23-15(20)24-13-6-4-12(5-7-13)18(21)22/h4-7H,8-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNPFYPYCMXPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
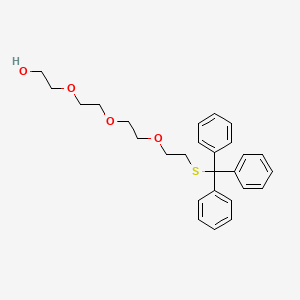
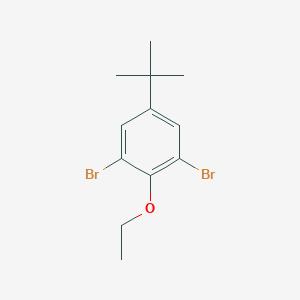
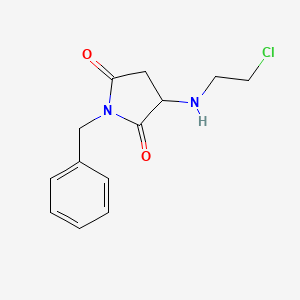
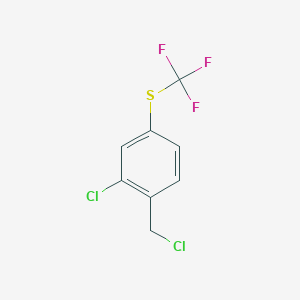
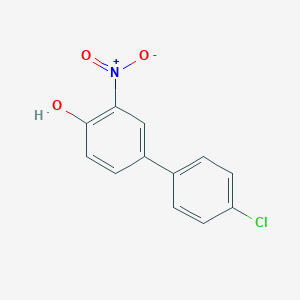
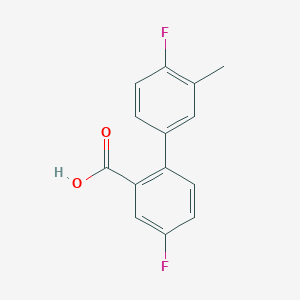
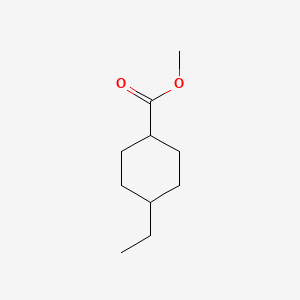
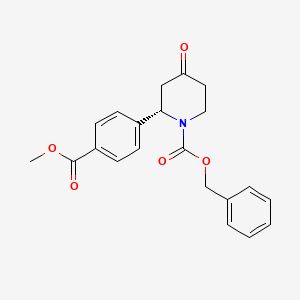
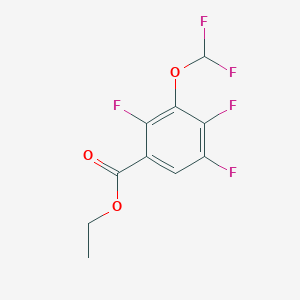
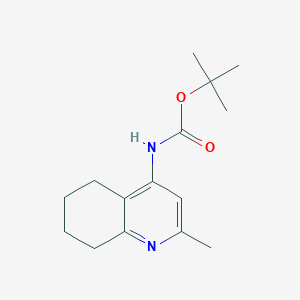
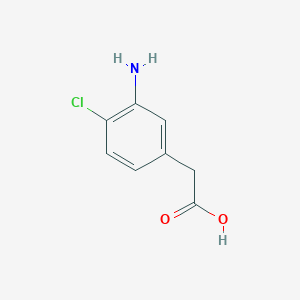
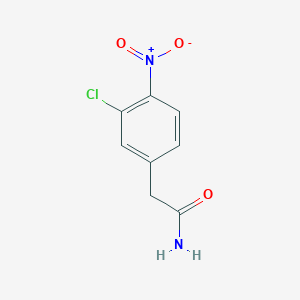
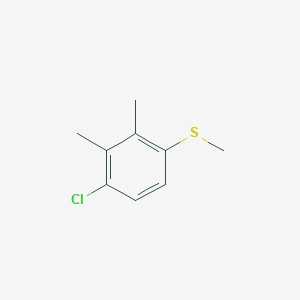
![2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol](/img/structure/B6292192.png)
